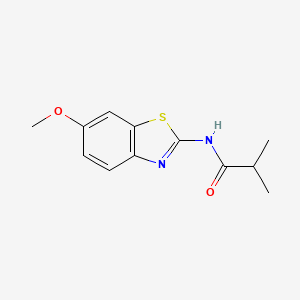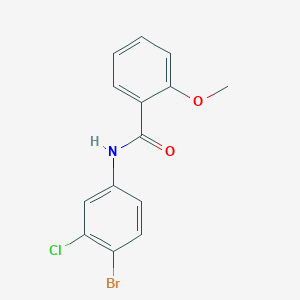
N-(4-bromo-3-chlorophenyl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-3-chlorophenyl)-2-methoxybenzamide is an organic compound with a complex structure that includes bromine, chlorine, and methoxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-chlorophenyl)-2-methoxybenzamide typically involves the reaction of 4-bromo-3-chloroaniline with 2-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, automated systems for adding reagents, and more efficient methods for purifying the final product, such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-bromo-3-chlorophenyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or chlorine atoms.
Aplicaciones Científicas De Investigación
N-(4-bromo-3-chlorophenyl)-2-methoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in various biological assays to study its effects on different cell lines and organisms.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-3-chlorophenyl)-2-methoxybenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-bromo-3-chlorophenyl)acetamide: Similar in structure but lacks the methoxy group.
N-(4-bromo-3-chlorophenyl)-4-fluorobenzamide: Contains a fluorine atom instead of the methoxy group.
N-(4-bromo-3-chlorophenyl)-2-nitrobenzamide: Contains a nitro group instead of the methoxy group.
Uniqueness
N-(4-bromo-3-chlorophenyl)-2-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and its ability to interact with specific molecular targets.
Propiedades
IUPAC Name |
N-(4-bromo-3-chlorophenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO2/c1-19-13-5-3-2-4-10(13)14(18)17-9-6-7-11(15)12(16)8-9/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUBUMNNQRRZMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-nitro-2-[(4-phenylpiperazin-1-yl)methyl]phenol](/img/structure/B5827394.png)
![1-[2-(morpholin-4-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5827400.png)
![2,2,2-trichloro-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B5827407.png)
![3-[(E)-(2-{4-[(4-METHOXYPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL](/img/structure/B5827411.png)
![3-[(4-chloro-3-nitrophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5827432.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenylpropanamide](/img/structure/B5827440.png)
![N'-{[(2,5-dimethylphenyl)carbonyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5827446.png)

![4-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B5827468.png)
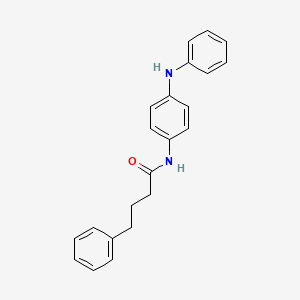
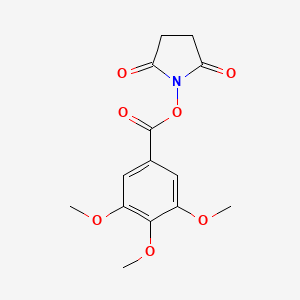
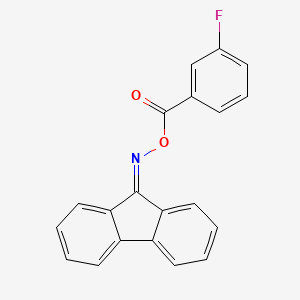
![Benzaldehyde, 3-chloro-4-[(3,4-dichlorophenyl)methoxy]-5-methoxy-](/img/structure/B5827521.png)
